molecular formula C18H21ClFN3O4S2 B2661766 6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329637-50-4

6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2661766
CAS No.: 1329637-50-4
M. Wt: 461.95
InChI Key: NIFRLENNLMSSSL-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme responsible for the rapid inactivation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4 , this compound prolongs the half-life of active incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release, which makes it a valuable pharmacological tool for investigating signaling pathways in type 2 diabetes and metabolic syndrome research. The molecular structure of this compound, featuring a 4-fluorophenyl sulfonyl group and a tetrahydrothienopyridine scaffold, is designed for high-affinity binding to the DPP-4 active site, contributing to its sustained enzymatic inhibition and excellent pharmacokinetic profile in preclinical models. Research applications primarily focus on elucidating the pathophysiology of diabetes, beta-cell function, and the therapeutic potential of DPP-4 inhibition, as well as serving as a reference standard in the development and comparative analysis of new antidiabetic agents. Its research value is further amplified in studies exploring the non-glycemic effects of DPP-4 inhibition, including potential impacts on cardiovascular function and immune modulation.

Properties

IUPAC Name

6-ethyl-2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2.ClH/c1-2-22-8-7-13-14(9-22)27-18(16(13)17(20)24)21-15(23)10-28(25,26)12-5-3-11(19)4-6-12;/h3-6H,2,7-10H2,1H3,(H2,20,24)(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFRLENNLMSSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1329870-18-9) is a synthetic compound that has attracted attention in pharmacological research due to its potential therapeutic properties. This article delves into its biological activity, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C18H21ClFN3O2S2
  • Molecular Weight : 429.95 g/mol
  • IUPAC Name : 6-ethyl-2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide; hydrochloride

The compound is a thiazole derivative known for its diverse biological activities. Thiazole derivatives typically interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The specific targets and pathways affected by this compound remain to be fully elucidated.

Pharmacodynamics

Pharmacodynamic studies indicate that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways.

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively characterized; however, general observations about thiazole derivatives suggest:

  • Absorption : Likely rapid absorption following oral administration.
  • Metabolism : Potentially metabolized in the liver with significant renal excretion.

Biological Activity Data Table

Biological ActivityObservationsReferences
AntimicrobialModerate activity against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Urease InhibitionSignificant inhibition in vitro

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various thiazole derivatives including the target compound. Results indicated moderate activity against several strains of bacteria, particularly Gram-positive pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Mechanisms :
    Research conducted on thiazole derivatives showed that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests potential utility in treating inflammatory diseases.
  • Urease Inhibition :
    A specific study focused on urease inhibition demonstrated that the compound effectively reduced urease activity in vitro, which is crucial for conditions like urinary tract infections and kidney stones. Molecular docking studies indicated strong binding affinity to the urease enzyme's active site.

Scientific Research Applications

Physical Properties

  • Solubility : Soluble in organic solvents; specific solubility data may vary based on the solvent used.
  • Stability : The compound is stable under standard laboratory conditions but should be stored away from light and moisture.

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its sulfonamide group may contribute to its biological activity by enhancing binding affinity to target proteins.

Cancer Therapy

Recent studies have explored the compound's effects on various cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells, particularly those expressing specific receptors such as the epidermal growth factor receptor (EGFR) .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Its role as a modulator of dopamine receptors has been highlighted in pharmacological studies .

Anti-inflammatory Applications

Given its potential to modulate inflammatory pathways, the compound is being evaluated for use in treating inflammatory diseases. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines.

Case Study 1: Cancer Cell Line Inhibition

A study investigated the effects of 6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, the compound was administered to rodent models of Parkinson's disease. The results showed that it reduced dopaminergic neuron loss and improved motor function scores compared to control groups. These findings suggest potential applications in neuroprotection and symptom management in Parkinson's disease.

Comparison with Similar Compounds

Core Scaffold Modifications

The tetrahydrothieno[2,3-c]pyridine core is shared among several analogs, but substituent variations critically influence bioactivity and physicochemical properties:

Compound Name Core Structure Position 6 Substituent Position 2 Substituent Key Functional Groups
Target Compound Tetrahydrothieno[2,3-c]pyridine Ethyl 4-Fluorophenylsulfonyl acetamido Sulfonyl, carboxamide
2-(4-Chlorophenoxy)acetamido Analog Tetrahydrothieno[2,3-c]pyridine Isopropyl 4-Chlorophenoxy acetamido Phenoxy, carboxamide
Ethyl 2-amino-6-boc Derivative Tetrahydrothieno[2,3-c]pyridine Boc-protected amine Ethyl ester Boc group, ester
Compound C1 (Anti-platelet Agent) Tetrahydrothieno[2,3-c]pyridine Unspecified alkyl Unspecified acetamido Amide, thiophene

Key Observations :

  • Ethyl vs. Isopropyl (Position 6) : The smaller ethyl group in the target compound may improve metabolic stability compared to bulkier isopropyl analogs .
  • Sulfonyl vs.

Bioactivity and Structure-Activity Relationships (SAR)

  • Anti-Platelet Activity: Thieno[2,3-c]pyridine derivatives, such as Compound C1, exhibit potent ADP receptor antagonism. The target compound’s sulfonyl group may augment binding to platelet receptors, analogous to trifluoromethyl substitutions in adenosine A1 receptor modulators .
  • Allosteric Modulation: The 2-aminoacetamido moiety in the target compound mirrors SAR trends in 2-amino-3-benzoylthiophenes, where the amino group is critical for enhancing receptor binding .

Research Findings and Methodologies

NMR Spectroscopy for Structural Elucidation

Comparative NMR analysis (as in ) reveals that substituents alter chemical shifts in specific regions:

  • Region A (Positions 39–44): The sulfonyl group in the target compound likely deshields nearby protons, causing distinct shifts compared to phenoxy or ester analogs.
  • Region B (Positions 29–36): The ethyl group at position 6 may stabilize the tetrahydrothienopyridine ring, reducing conformational flexibility and sharpening proton signals .

Q & A

Basic Research Questions

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

  • Methodological Answer : Employ statistical experimental design (DoE) to screen reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) optimizes interactions . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. What analytical techniques are most effective for characterizing its structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to confirm the tetrahydrothieno-pyridine scaffold and sulfonamide linkage.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the bicyclic system.
  • HPLC with UV/Vis detection to assess purity (>98% recommended for pharmacological studies) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Wear PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Use a fume hood for weighing and synthesis due to potential respiratory irritants (e.g., sulfonyl intermediates).
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the acetamido group .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced biological activity?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs). Focus on the fluorophenyl-sulfonyl moiety for hydrophobic interactions and the carboxamide for hydrogen bonding .
  • Use QSAR models to correlate substituent effects (e.g., ethyl vs. methyl groups at position 6) with activity. Train models using datasets from structurally related tetrahydrothieno-pyridines .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
  • Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics, CRISPR knockouts for functional relevance).
  • Perform meta-analysis of published IC₅₀ values, adjusting for differences in assay pH or co-solvents (e.g., DMSO tolerance) .

Q. What strategies mitigate metabolic instability of the tetrahydrothieno-pyridine core?

  • Methodological Answer :

  • Introduce deuterium at metabolically labile positions (e.g., α to the carboxamide) to slow CYP450-mediated oxidation.
  • Explore prodrug modifications (e.g., esterification of the carboxamide) to enhance oral bioavailability.
  • Use liver microsomal assays (human/rodent) to identify primary metabolites and guide structural refinements .

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